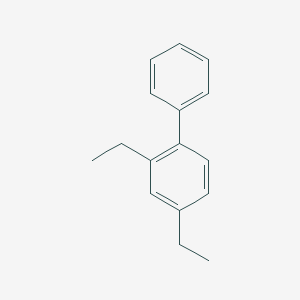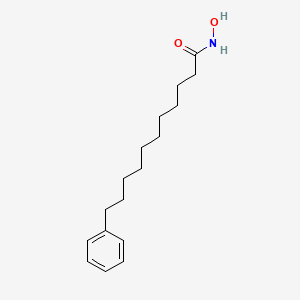![molecular formula C13H11N3O2 B14299426 (9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone CAS No. 121140-26-9](/img/no-structure.png)
(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone is a complex organic compound that belongs to the beta-carboline family Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the [(methylamino)oxy]methanone group: This step involves the reaction of the beta-carboline core with a suitable reagent, such as methylamine and an appropriate carbonyl compound, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and anticancer properties. It can interact with biological macromolecules and inhibit the growth of certain pathogens.
Medicine: Investigated for its psychoactive effects and potential use in treating neurological disorders. It may act on neurotransmitter systems and modulate brain activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of (9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone involves its interaction with specific molecular targets and pathways. It may bind to receptors in the brain, modulating neurotransmitter release and affecting neuronal activity. Additionally, it can interact with enzymes and proteins, altering their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
Harmine: Another beta-carboline with psychoactive properties.
Harmaline: Known for its use in traditional medicine and psychoactive effects.
Tetrahydro-beta-carboline: A reduced form of beta-carboline with different biological activities.
Uniqueness
(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties
特性
| 121140-26-9 | |
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC名 |
methylamino 9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C13H11N3O2/c1-14-18-13(17)11-6-9-8-4-2-3-5-10(8)16-12(9)7-15-11/h2-7,14,16H,1H3 |
InChIキー |
HFSDOBJCQNMPRQ-UHFFFAOYSA-N |
正規SMILES |
CNOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


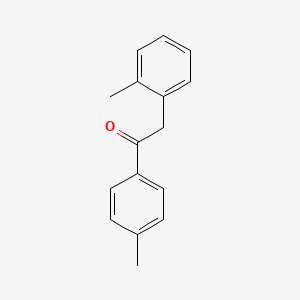

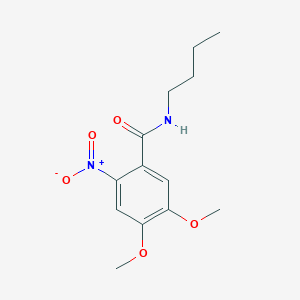
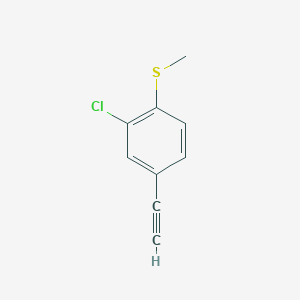
![N-[(2-Methylbenzoyl)carbamothioyl]glycine](/img/structure/B14299374.png)
